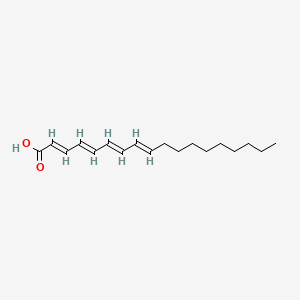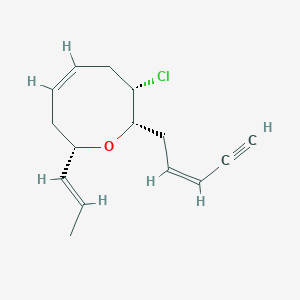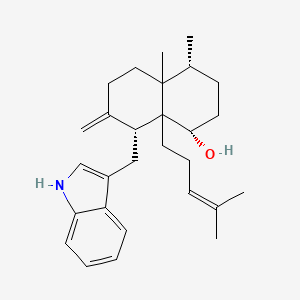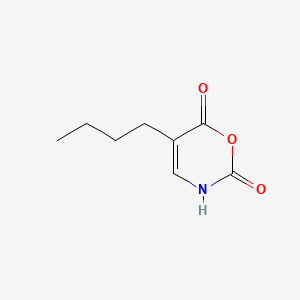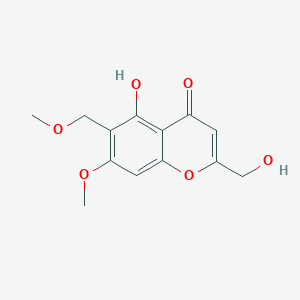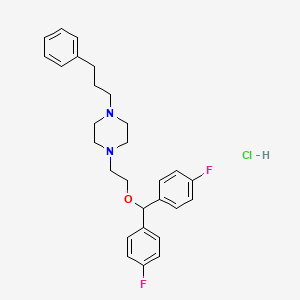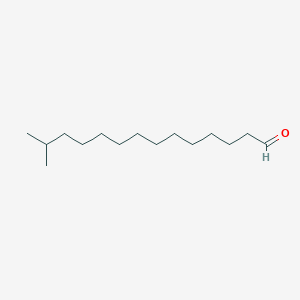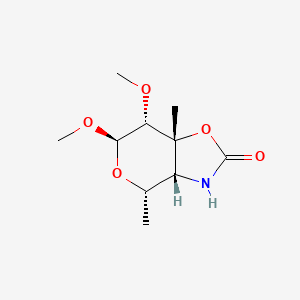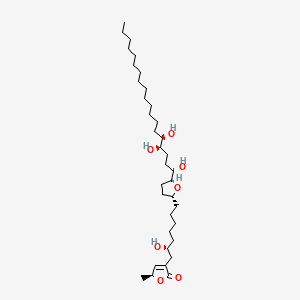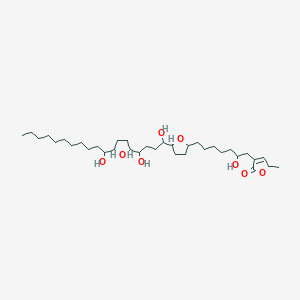
Trilobalicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trilobalicin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Trilobalicin is considered to be a practically insoluble (in water) and relatively neutral molecule. Trilobalicin has been primarily detected in urine. Within the cell, trilobalicin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, trilobalicin can be found in fruits. This makes trilobalicin a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
1. Bioactive Properties
Trilobalicin, a nonadjacent bis-THF ring annonaceous acetogenin, was isolated from Asimina triloba and exhibits significant bioactive properties. It demonstrates cytotoxic selectivity for certain cancer cell lines, particularly lung (A-549) and breast (MCF-7), showing potency up to a million times that of adriamycin (He et al., 1997).
2. Receptor-Selective Actions
Bilobalide, a naturally occurring sesquiterpene trilactone with similar structural properties to Trilobalicin, demonstrates species-dependent and receptor-selective actions. It activates the rat constitutive androstane receptor (rCAR) but does not influence the activity of rat pregnane X receptor (rPXR), human CAR (hCAR), or human PXR (hPXR) (Lau et al., 2012).
3. Neuroprotective Effects
Studies on bilobalide, a compound structurally related to Trilobalicin, indicate its potential for neuroprotection. It preserves mitochondrial ATP synthesis, inhibits apoptotic damage, and suppresses hypoxia-induced membrane deterioration in the brain. These findings suggest its usefulness in therapy for disorders involving cerebral ischemia and neurodegeneration (Defeudis, 2002).
4. Antagonistic Actions at GABAA Receptors
Bilobalide, structurally akin to Trilobalicin, is an antagonist at α1β2γ2L GABAA receptors. It competes with γ-aminobutyric acid (GABA) and demonstrates properties of both competitive and noncompetitive antagonism (Huang et al., 2003).
5. Pharmacology and Safety
Bilobalide has been explored extensively for its pharmacological activities, including neuroprotective, antioxidative, anti-inflammatory, and cardiovascular protective activities. Pharmacokinetic studies indicate characteristics of rapid absorption, good bioavailability, and slow elimination (Lu et al., 2021).
Propriétés
Numéro CAS |
189747-98-6 |
|---|---|
Nom du produit |
Trilobalicin |
Formule moléculaire |
C35H62O8 |
Poids moléculaire |
610.9 g/mol |
Nom IUPAC |
4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O8/c1-3-4-5-6-7-8-9-13-16-29(37)33-21-22-34(43-33)31(39)19-18-30(38)32-20-17-28(42-32)15-12-10-11-14-27(36)24-26-23-25(2)41-35(26)40/h23,25,27-34,36-39H,3-22,24H2,1-2H3 |
Clé InChI |
FTBUPRVFMAYNFL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
SMILES canonique |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Synonymes |
trilobalicin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




